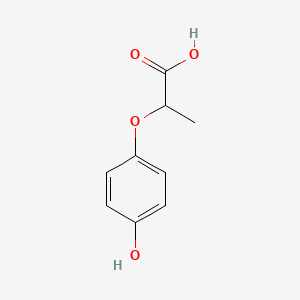

2-(4-Hydroxyphenoxy)propanoic acid

Overview

Description

2-(4-Hydroxyphenoxy)propanoic acid is a polyphenol metabolite detected in biological fluids . This compound belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .

Synthesis Analysis

2-(4-Hydroxyphenoxy)propanoic acid can be synthesized by joining 2-(4-hydroxyphenoxy) ethyl propionate in a 10% NaOH solution and stirring at normal temperature for 3 hours . Under ice-water bath cooling, 2mol/L hydrochloric acid is dripped, and the reaction solution is stirred for 1 hour until the pH reaches 1 . The reaction solution is then extracted with ethyl acetate, and the extraction liquid is filtered through dried over mgso . The filtrate is concentrated with Rotary Evaporators to obtain the crude product .

Molecular Structure Analysis

The molecular formula of 2-(4-Hydroxyphenoxy)propanoic acid is C9H10O4 . The molecular weight is 182.17 g/mol . The IUPAC name is 2-(4-hydroxyphenoxy)propanoic acid . The InChI is InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12) . The Canonical SMILES is CC(C(=O)O)OC1=CC=C(C=C1)O .

Chemical Reactions Analysis

2-(4-Hydroxyphenoxy)propanoic acid is an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides . It can be used as a ligand to prepare triorganotin (IV) complexes of biological importance .

Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Hydroxyphenoxy)propanoic acid is 182.17 g/mol . The XLogP3 is 1.3 . The Hydrogen Bond Donor Count is 2 , and the Hydrogen Bond Acceptor Count is 4 . The Rotatable Bond Count is 3 . The Exact Mass is 182.05790880 g/mol , and the Monoisotopic Mass is also 182.05790880 g/mol . The Topological Polar Surface Area is 66.8 Ų , and the Heavy Atom Count is 13 .

Scientific Research Applications

Synthesis of Herbicides

2-(4-Hydroxyphenoxy)propanoic acid is a key intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides . These herbicides are significant for their selective weed control in crops .

Ligand for Triorganotin (IV) Complexes

This compound can be used as a ligand to prepare triorganotin (IV) complexes which are of biological importance. Such complexes have applications in various fields including organic synthesis and medicinal chemistry .

Chiral Coordination Polymers

It is also used to prepare Co (II) based chiral coordination polymers which have catalytic activity towards the aldol reaction, an important reaction in organic synthesis .

Biocatalysis

2-(4-Hydroxyphenoxy)propanoic acid can be biosynthesized through selective introduction of a hydroxyl group into the substrate R-2-phenoxypropionic acid at the C-4 position, facilitated by microorganisms with hydroxylases. This process is crucial for the production of chiral chemicals .

Enzymatic Resolution

The compound is involved in the enzymatic resolution of racemic mixtures, which is a method to separate enantiomers and obtain enantiomerically pure compounds, essential in creating drugs with specific desired effects .

Research on Catalytic Activity

It serves as a research chemical in studying catalytic activities, especially in reactions that form the basis of synthetic organic chemistry .

Mechanism of Action

Target of Action

2-(4-Hydroxyphenoxy)propanoic acid, also known as R-HPA, is an organic compound that plays a significant role in the synthesis of herbicides . It primarily targets grassy weeds, exhibiting high selectivity .

Mode of Action

The compound interacts with its targets by inhibiting melanin transfer and preventing UVB damage . This interaction results in changes that make it effective as a key intermediate in the synthesis of herbicides .

Biochemical Pathways

The main route for R-HPA biosynthesis involves the hydroxylation of the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microbes . This process affects the biochemical pathways related to the synthesis of herbicides, leading to downstream effects that enhance the herbicidal properties of the resulting compounds .

Pharmacokinetics

It’s worth noting that the compound is a solid that is soluble in most organic solvents, such as ethanol, methanol, and chloroform . This solubility likely influences its bioavailability.

Result of Action

The molecular and cellular effects of 2-(4-Hydroxyphenoxy)propanoic acid’s action primarily involve the inhibition of melanin transfer and the prevention of UVB damage . Additionally, it serves as a key intermediate in the synthesis of herbicides, contributing to their efficacy against grassy weeds .

Future Directions

R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) is a key chiral intermediate for phenoxypropionic acid herbicide synthesis . In the future, to improve the production of R-HPPA, the cultivation conditions in solid-state fermentation (SSF) could be investigated . It can also be used as a ligand to prepare triorganotin (IV) complexes of biological importance .

properties

IUPAC Name |

2-(4-hydroxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIHDXGKQHFBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027025 | |

| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenoxy)propanoic acid | |

CAS RN |

67648-61-7 | |

| Record name | 2-(4-Hydroxyphenoxy)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67648-61-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

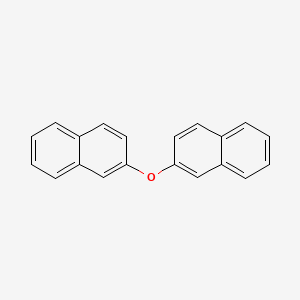

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

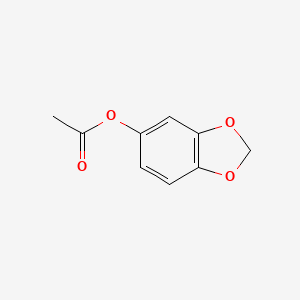

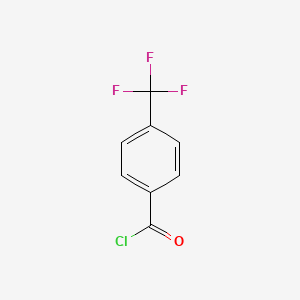

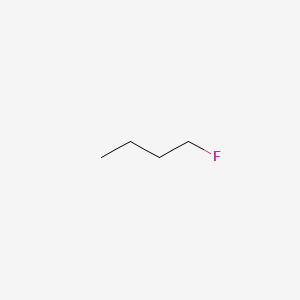

Feasible Synthetic Routes

Q & A

Q1: How does 2-(4-Hydroxyphenoxy)propanoic acid interact with its target and what are the downstream effects?

A: 2-(4-Hydroxyphenoxy)propanoic acid is a key metabolite of Aryloxyphenoxypropionic acid (APP) herbicides, with the representative example being Fenoxaprop-ethyl [, ]. These herbicides function by inhibiting Acetyl-CoA Carboxylase (ACCase) [], a crucial enzyme in fatty acid biosynthesis. By disrupting this pathway, APP herbicides ultimately lead to the death of susceptible plants.

Q2: What is the structural characterization of 2-(4-Hydroxyphenoxy)propanoic acid?

A2: 2-(4-Hydroxyphenoxy)propanoic acid is characterized by the following:

- Molecular Formula: C9H10O4 []

- Spectroscopic Data: While the provided abstracts lack detailed spectroscopic information, the crystal structure confirms its molecular configuration [].

Q3: What is the environmental fate of 2-(4-Hydroxyphenoxy)propanoic acid?

A: This compound is a metabolite of Fenoxaprop-ethyl, and research shows its presence in water-sediment microcosms is influenced by factors like enantioselectivity and biodegradation processes [, ]. Further studies are needed to fully understand its long-term environmental impact.

Q4: What is the role of chirality in the biological activity of 2-(4-Hydroxyphenoxy)propanoic acid and related compounds?

A: Studies on Fenoxaprop-ethyl, which metabolizes into 2-(4-Hydroxyphenoxy)propanoic acid, highlight significant enantioselective differences in toxicity and bioaccumulation in zebrafish []. The R-enantiomer of the acid was preferentially enriched and metabolized, while the S-enantiomers of related compounds generally showed greater toxicity [, ].

Q5: How does the structure of APP herbicides, particularly modifications around 2-(4-Hydroxyphenoxy)propanoic acid, affect their herbicidal activity?

A: Research into novel N-Arylmethyl-2-(4-arylxoyphenoxy)propionamide derivatives, structurally similar to 2-(4-Hydroxyphenoxy)propanoic acid, demonstrates how structural changes influence herbicidal efficacy []. Specifically, variations in the arylmethyl and arylxoy substituents significantly impact their potency against various weeds, showcasing the importance of structure-activity relationships in herbicide development [].

Q6: What analytical methods are used to study 2-(4-Hydroxyphenoxy)propanoic acid and similar compounds?

A6: Various techniques are employed to analyze these compounds, including:

- Chiral column liquid chromatography: Used to determine enantiomeric purity and separation [].

- Radiolabeling (e.g., 14C): Allows tracking of the herbicide and its metabolites in plants and environmental samples [, ].

- Mass spectrometry (e.g., LC/MS): Used for identification and quantification of the compound and its metabolites [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)